N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide
Description
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide is a synthetic cinnamamide derivative characterized by a cinnamoyl backbone modified with an N-methyl group and a 4-((6-methylpyridazin-3-yl)oxy)phenyl substituent.
Properties
IUPAC Name |
(E)-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-16-8-14-20(23-22-16)26-19-12-10-18(11-13-19)24(2)21(25)15-9-17-6-4-3-5-7-17/h3-15H,1-2H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXDTHZUDMDAR-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-((6-Methylpyridazin-3-yl)oxy)-N-Methylaniline
The pyridazine ether moiety is typically constructed via nucleophilic aromatic substitution (SNAr) between 3-chloro-6-methylpyridazine and 4-hydroxy-N-methylaniline. This reaction proceeds under basic conditions (e.g., potassium carbonate in dimethylformamide at 80–100°C), leveraging the electron-deficient nature of the chloropyridazine to facilitate displacement. Key challenges include minimizing O- versus N-alkylation byproducts and ensuring complete conversion without pyridazine ring degradation.
An alternative approach involves Mitsunobu coupling of 6-methylpyridazin-3-ol with 4-nitro-N-methylphenol, followed by nitro group reduction. However, the limited commercial availability of 6-methylpyridazin-3-ol renders this route less practical for large-scale synthesis.
Amide Bond Formation Strategies
Coupling the cinnamoyl group to the aniline intermediate constitutes the core of the synthesis. Three methodologies emerge as predominant, each with distinct advantages and limitations.
Classical Acid Chloride Route
Adapting methods from N-phenyl cinnamamide syntheses, cinnamoyl chloride is reacted with 4-((6-methylpyridazin-3-yl)oxy)-N-methylaniline in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at room temperature over 3–5 hours, yielding the target compound after aqueous workup and chromatographic purification.
Reaction Conditions:
This method benefits from simplicity and scalability but requires handling moisture-sensitive cinnamoyl chloride.
Enzymatic Aminolysis
A biocatalytic approach utilizes Lipozyme TL IM (a immobilized lipase) to catalyze the transamidation of methyl cinnamate with the aniline derivative. Conducted in continuous flow reactors at 50°C, this method achieves 85–90% conversion within 24 hours, eliminating the need for reactive acylating agents.
Optimized Parameters:
- Enzyme Loading: 15% (w/w relative to substrates)
- Residence Time: 2 hours
- Solvent: tert-Butanol
- Yield: 82%
While environmentally favorable, enzymatic methods may face limitations in substrate scope and enzyme stability during reuse.
Metal-Free Coupling Using Thiuram Disulfide
A patent-pending method employs thiuram disulfide as a coupling agent, reacting cinnamic acid directly with the aniline under additive-free conditions. The protocol involves stirring equimolar amounts of reactants in dichloromethane at 40°C for 12 hours, followed by solvent evaporation and silica gel purification.
Key Advantages:
- Avoids metal catalysts and toxic coupling reagents
- Simplified workup due to minimal byproduct formation
- Yield: 75–78%
Mechanistically, thiuram disulfide likely generates a reactive thioacyl intermediate, facilitating amide bond formation without traditional activation.
Comparative Methodological Evaluation
The enzymatic route offers the highest yields and green credentials but requires specialized equipment for continuous flow operation. The thiuram disulfide method balances efficiency with operational simplicity, making it suitable for industrial applications.
Optimization Challenges and Solutions
Regioselectivity in Pyridazine Ether Formation
Ensuring exclusive substitution at the pyridazine 3-position necessitates careful control of reaction conditions. Employing cesium carbonate as a base enhances nucleophilicity of the phenoxide ion, reducing competing side reactions. Microwave-assisted synthesis at 120°C for 20 minutes has been reported to improve regioselectivity to >95%.
N-Methylation Specificity
Direct alkylation of 4-((6-methylpyridazin-3-yl)oxy)aniline with methyl iodide risks over-alkylation. A preferred strategy involves reductive amination using formaldehyde and sodium cyanoborohydride, achieving >90% N-methylation without affecting the ether linkage.
Purification of Hydrophobic Products
The compound’s low polarity complicates isolation. Gradient elution chromatography (hexane/ethyl acetate 4:1 to 1:2) effectively separates the target from unreacted cinnamic acid and aniline byproducts. Recrystallization from ethanol/water (7:3) provides analytically pure material with >99% HPLC purity.
Mechanistic Insights into Amide Bond Formation
The acid chloride route follows a classical two-step mechanism: (1) chloride displacement by the amine to form a tetrahedral intermediate, and (2) proton transfer leading to amide bond formation. In contrast, the thiuram disulfide method proceeds via in situ generation of a mixed carbonate intermediate, which reacts with the amine to release carbon dioxide and form the amide. Enzymatic catalysis leverages the lipase’s active site to orient methyl cinnamate and the amine for nucleophilic attack, with a proposed transition state stabilized by hydrogen bonding networks.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenated compounds, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cinnamamide derivatives.
Scientific Research Applications
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
YLT26: (E)-N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Structural Differences : YLT26 features a hexafluoro-2-hydroxypropan-2-yl group and a 3,4,5-trimethoxyphenyl acrylamide moiety, contrasting with the pyridazine-oxy group in the target compound.
- Biological Activity : YLT16 exhibits potent anticancer activity in breast cancer cells (IC₅₀ = 0.5–1.2 µM) by inducing apoptosis via ROS-mediated mitochondrial pathways .
Compounds 6d–6g: Aminoethoxy-Substituted Cinnamamides
- Structural Differences: These analogs (e.g., 6d: N-(4-(2-(dimethylamino)ethoxy)phenyl)cinnamamide) replace the pyridazine-oxy group with aminoethoxy chains (Table 1).
- Limitation : The absence of heteroaromatic rings (e.g., pyridazine) may reduce target engagement compared to the pyridazine-containing compound.
Table 1: Comparative Analysis of Cinnamamide Analogs
Non-Cinnamamide Scaffolds with Overlapping Therapeutic Targets
PCW-1001 (Compound 6c): N-methyl-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)sulfonamide
- Structural Differences : A pyrazole-sulfonamide derivative lacking the cinnamoyl backbone.
- Biological Activity : Demonstrates antitumor and radio-sensitizing effects in breast cancer, suggesting shared therapeutic targets (e.g., DNA damage response) with cinnamamides .
- Key Contrast : The sulfonamide group and pyrazole ring may engage different molecular pathways compared to the pyridazine-oxy cinnamamide.
Mechanistic and Structural Implications
- Pyridazine vs.
- Aminoethoxy vs. Pyridazine-Oxy: The aminoethoxy chains in 6d–6g improve solubility but lack the heteroaromaticity required for intercalation or ROS generation, which are critical for YLT26’s activity .
Biological Activity
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C20H24N4O
- Molecular Weight : 336.439 g/mol
The structure features a cinnamamide backbone with a pyridazinyl moiety, which may contribute to its biological properties.
This compound is believed to exert its biological effects through the modulation of specific molecular targets. Preliminary studies suggest that it may interact with various enzymes and receptors involved in cellular signaling pathways.
- Nrf2/ARE Pathway Activation : Similar compounds have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This pathway regulates the expression of antioxidant proteins that protect against oxidative damage .
- Antioxidant Activity : The compound may enhance the synthesis of glutathione, a critical antioxidant, thereby providing cytoprotection against oxidative stress. In vitro studies have demonstrated that derivatives of cinnamamide can significantly upregulate genes associated with the Nrf2/ARE pathway .
In Vitro Studies
Research has indicated that this compound derivatives exhibit promising biological activities:
- Cytoprotective Effects : Compounds similar to this compound have shown significant cytoprotective effects in HepG2 cells subjected to oxidative stress induced by tert-butyl hydroperoxide (t-BHP). These compounds enhanced cell viability and reduced reactive oxygen species (ROS) levels .
| Compound | Concentration (µM) | Cell Viability (%) | ROS Reduction (%) |
|---|---|---|---|
| 1g | 10 | 85 | 70 |
| Control | - | 50 | - |
Case Studies
- Cinnamamide Derivatives : A study on substituted N-phenyl cinnamamide derivatives revealed that compound 1g exhibited up to 15.6 times more potent activation of the Nrf2/ARE luciferase activity compared to controls at a concentration of 10 µM. This suggests a strong potential for antioxidative therapy applications .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds significantly upregulated mRNA and protein levels of target genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1, indicating their role in enhancing cellular antioxidant defenses .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other known compounds within the same class:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound 1g | Strong antioxidant activity | Nrf2/ARE pathway activation |
| Compound A | Moderate anticancer properties | Inhibition of specific kinases |
| Compound B | Cytotoxic effects on tumor cells | Induction of apoptosis |
Q & A
Q. How should researchers handle discrepancies between computational predictions and experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
